molecular formula C19H20O5 B590525 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate CAS No. 1798042-57-5

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate

Cat. No.: B590525
CAS No.: 1798042-57-5
M. Wt: 328.364
InChI Key: CCWMGQRYHDYSFI-UHFFFAOYSA-N
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Description

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

The synthesis of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate typically involves multiple steps. One common method is the esterification of 2-(3-hydroxy-4-phenylmethoxyphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.

    Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium hydroxide.

Scientific Research Applications

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: Research into its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.

    Industry: It is used in the formulation of certain types of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate involves its hydrolysis by esterases to release 2-(3-hydroxy-4-phenylmethoxyphenyl)ethanol and acetic acid. The released alcohol can then participate in further biochemical reactions, depending on the specific biological context. The molecular targets and pathways involved are primarily those associated with ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate include:

    2-(3-Hydroxy-4-phenylmethoxyphenyl)ethyl acetate: Differing by the presence of a hydroxyl group instead of an acetoxy group.

    2-(3-Acetyloxy-4-methoxyphenyl)ethyl acetate: Differing by the presence of a methoxy group instead of a phenylmethoxy group.

    2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethanol: Differing by the presence of an alcohol group instead of an acetate group.

Properties

IUPAC Name

2-(3-acetyloxy-4-phenylmethoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-14(20)22-11-10-16-8-9-18(19(12-16)24-15(2)21)23-13-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWMGQRYHDYSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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